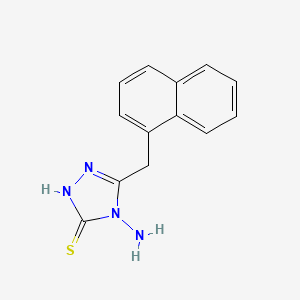
4-amino-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The amino and thiol groups are functional groups containing nitrogen and sulfur atoms, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino and thiol groups are both nucleophilic and could participate in a variety of reactions. The naphthalene and triazole rings could also undergo reactions, particularly if activated by the presence of the other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring could make the compound relatively nonpolar and insoluble in water. The amino and thiol groups could form hydrogen bonds, which could influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, its reaction with 2-bromo-1,4-naphthoquinone in ethanol produces 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]naphthalene-1,4-diones, which upon further treatment yield 10-substituted-5H-naphtho[1,2-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-ones through intramolecular cyclization (Khalafy et al., 2015).
Physical and Chemical Properties : The synthesis and characterization of novel compounds involving this triazole derivative have been explored. These studies involve understanding their structural properties, which are crucial for their application in various fields, including medicinal chemistry (Sancak et al., 2007).
Biological and Antimicrobial Activities
Antileishmanial Activity : The antileishmanial activity of 4-amino-1,2,4-triazole derivatives, which include the specified compound, has been studied. These compounds show significant potential in combating Leishmania infantum promastigots (Süleymanoğlu et al., 2017).
Antiradical Activity : Research indicates that derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol exhibit notable antiradical activity, which is essential in the development of therapeutic agents for diseases caused by free radicals (Safonov & Nosulenko, 2021).
Antimicrobial Activities : Some derivatives starting from this compound have been synthesized and evaluated for their antimicrobial activities, showcasing their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Other Applications
Corrosion Inhibition : The compound has been studied as a corrosion inhibitor for copper in saline environments. Its effectiveness in protecting metal surfaces highlights its potential application in industrial settings (Chauhan et al., 2019).
Synthesis of Fused Heterocyclic Compounds : It has been used in the synthesis of new fused triazolotriazines and triazolotriazepines, which have potential gram-negative antibacterial activity. This demonstrates its versatility in creating novel bioactive molecules (Aly et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .
Eigenschaften
IUPAC Name |
4-amino-3-(naphthalen-1-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c14-17-12(15-16-13(17)18)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,14H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIIWYILQYIDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2704052.png)
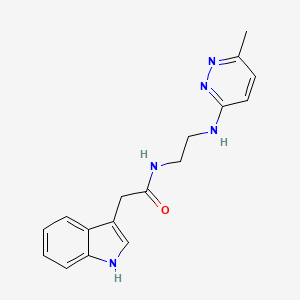
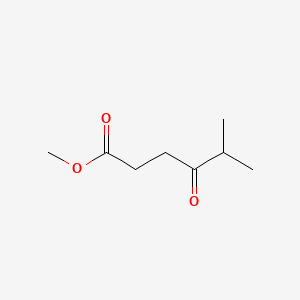
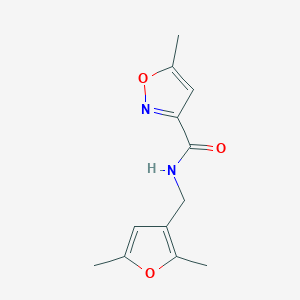
![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-cyclopentylmethanone](/img/structure/B2704060.png)
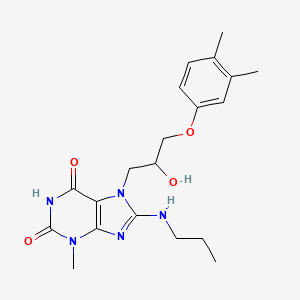
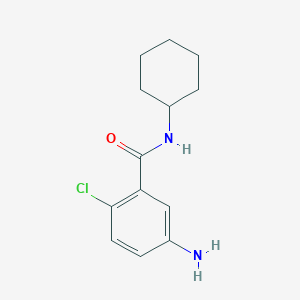
![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2704070.png)
